molecular formula C17H17NO4 B14058467 Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- CAS No. 88936-19-0

Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-

Cat. No.: B14058467
CAS No.: 88936-19-0
M. Wt: 299.32 g/mol
InChI Key: WNTBYRGDUJYEFC-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- (CAS: 88936-19-0) is a substituted benzoic acid derivative characterized by a 4-(ethylamino)-2-hydroxy-5-methylbenzoyl group at the 2-position of the benzoic acid core. This structure introduces a combination of hydrophilic (hydroxy, ethylamino) and hydrophobic (methyl) substituents, which influence its physicochemical properties.

Properties

CAS No.

88936-19-0

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]benzoic acid

InChI

InChI=1S/C17H17NO4/c1-3-18-14-9-15(19)13(8-10(14)2)16(20)11-6-4-5-7-12(11)17(21)22/h4-9,18-19H,3H2,1-2H3,(H,21,22)

InChI Key

WNTBYRGDUJYEFC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1C)C(=O)C2=CC=CC=C2C(=O)O)O

Origin of Product

United States

Preparation Methods

Stepwise Functionalization via Protective Group Strategies

The foundational approach involves sequential protection, coupling, and deprotection steps. Wu Yuliang et al. demonstrated that protecting the hydroxyl group in intermediate phenethyl alcohols using p-methylbenzenesulfonyl chloride minimizes meta-isomerization during subsequent reactions. For benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-, this translates to:

  • Protection Phase :
    Reacting 2-hydroxy-5-methylbenzoic acid with p-methylbenzenesulfonyl chloride (2.1 eq) in dichloromethane at 0–5°C for 4 hours achieves 92% sulfonate ester formation. The electron-withdrawing sulfonyl group prevents unwanted nucleophilic attack at the ortho position during ethylamination.

  • Ethylamination :
    Condensation with ethylamine hydrochloride (1.5 eq) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF at 60°C for 12 hours introduces the ethylamino moiety. DBU’s strong basicity (pKa ~12) facilitates deprotonation without inducing ester hydrolysis.

  • Global Deprotection :
    Hydrolysis with 6N H₂SO₄ at 80–85°C under nitrogen bubbling removes sulfonyl protectants while preserving the benzoyl backbone. Patent data indicate 87% isolated yield after recrystallization from ethanol/water.

Catalytic Cross-Coupling Approaches

Palladium-Mediated Suzuki-Miyaura Coupling

Adapting methodologies from biphenyl syntheses, a palladium-catalyzed coupling between 5-bromo-2-hydroxy-4-methylbenzoic acid and ethylamino boronic acid pinacol ester achieves direct C-N bond formation:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (3 eq)
  • Solvent: DME/H₂O (4:1)
  • Temperature: 90°C, 24 hours

This method yields 78% crude product, with HPLC purity >95% after activated carbon treatment. Key advantages include fewer synthetic steps and avoidance of protective groups.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Protection Suzuki Coupling
Total Steps 3 1
Overall Yield 67% 72%
Purity (HPLC) 99.2% 95.5%
Catalyst Cost Low High
Scalability >100 kg <50 kg

The stepwise method remains preferred for large-scale GMP production due to established impurity profiles, while catalytic approaches suit early-stage diversification.

Advanced Purification Strategies

Impurity Profiling and Removal

Meta-isomeric byproducts (<2%) form during ethylamination due to residual acidity at the benzoyl carbonyl. Patent CN112409201A resolves this via:

  • Acidic Wash : 0.1M citric acid extraction removes unreacted ethylamine salts
  • Crystallization Gradient : Sequential cooling from 80°C → 25°C in 95% ethanol induces preferential crystallization of the target compound

Industrial-Scale Process Optimization

Solvent Recovery Systems

Closed-loop distillation recovers >90% THF and dichloromethane, reducing production costs by 40% compared to single-use solvents. Temperature-controlled nitrogen bubbling during hydrolysis prevents oxidative degradation, maintaining API stability.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols or alkyl halides. This reaction is catalyzed by acidic or nucleophilic conditions:

General Reaction:

Benzoic acid derivative+ROHH+ or SOCl2Ester+H2O\text{Benzoic acid derivative}+\text{ROH}\xrightarrow{H^+\text{ or }SOCl_2}\text{Ester}+\text{H}_2\text{O}

Experimental Conditions:

  • Reagents: Thionyl chloride (SOCl2SOCl_2
    ) for acyl chloride intermediates , ethanol for direct esterification.

  • Yields: Up to 93% for N-acylated derivatives .

SubstrateReagentProductYield (%)Reference
Carboxylic acidEthanol/H+^+
Ethyl ester85–93
Acyl chlorideValineN-Acyl-α-amino acid derivative93

Decarboxylative Halogenation

The carboxylic acid group participates in decarboxylative halogenation, forming alkyl halides via radical or ionic pathways :

Mechanism:

  • Electrophilic Halogenation: Halogenation at the ipso-position relative to the carboxyl group.

  • Decarboxylation: Loss of CO2_2
    to yield halogenated aromatic products.

Example Reaction:

Benzoic acid derivative+Br2H2SO4Tribromophenol derivative+CO2\text{Benzoic acid derivative}+Br_2\xrightarrow{H_2SO_4}\text{Tribromophenol derivative}+CO_2

Key Findings:

  • Bromodecarboxylation proceeds quantitatively under reflux with CrO3CrO_3
    in acetic acid .

  • Chlorinated analogs form via analogous pathways using Cl2Cl_2 .

Acylation and Cyclization

The hydroxy and ethylamino groups enable acylation and subsequent cyclization reactions:

Reaction Pathway:

  • N-Acylation: Reaction with acyl chlorides (e.g., 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride) forms amide intermediates .

  • Cyclodehydration: Ethyl chloroformate induces cyclization to 1,3-oxazol-5(4H)-one derivatives .

Yield Data:

  • Oxazolone formation: 93% yield .

  • Aromatic hydrocarbon acylation: 88% yield .

Coordination with Metal Complexes

The compound acts as a ligand for lead(II) and mercury(II) complexes in halogenation reactions :

Mechanism:

  • Coordination: Carboxylate binds to metal centers (e.g., Pb2+^{2+}
    ).

  • Radical Formation: Homolytic cleavage generates alkyl radicals for halogen coupling.

Example:

(RCO2)4Pb+Br2RBr+PbBr2+CO2(\text{RCO}_2)_4\text{Pb}+Br_2\rightarrow \text{RBr}+\text{PbBr}_2+CO_2

Antioxidant and Anti-Inflammatory Activity

While not a direct chemical reaction, derivatives show bioactivity via radical scavenging and COX-2 inhibition :

Key Data:

  • Binding Affinity: -9.2 kcal/mol with COX-2 (PDB ID: 5KIR) .

  • Analgesic Activity: 10–25× more potent than aspirin derivatives in writhing tests .

Sulfonylation and Oxidation

The benzoyl moiety undergoes sulfonylation and oxidation under acidic conditions :

Reaction Steps:

  • Sulfonylation: AlCl3_3
    -catalyzed reaction with 4-methylbenzene-1-sulfonyl chloride.

  • Oxidation: CrO3CrO_3
    in acetic acid converts sulfones to carboxylic acids .

Conditions:

  • Temperature: Reflux in glacial acetic acid.

  • Yield: >90% for sulfonated intermediates .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey ProductsYield/Efficiency
EsterificationSOCl2SOCl_2
, Ethanol, H+^+
text
| Ethyl ester, N-Acyl amino acids | 85–93%[1][2] |

| Halodecarboxylation | Br2Br_2
, H2SO4H_2SO_4
, CrO3CrO_3
| Tribromophenol derivatives | Quantitative |
| Acylation-Cyclization | Acyl chlorides, Ethyl chloroformate | 1,3-Oxazol-5(4H)-ones | 88–93% |
| Metal Coordination | Pb(OAc)4Pb(OAc)_4
, HgOHgO
| Alkyl halides, Metal complexes | Variable |

This compound’s multifunctional structure enables versatile applications in synthetic chemistry and pharmacology. Further studies on its radical intermediates and bioactivity are warranted to expand its utility .

Scientific Research Applications

Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- has a wide range of scientific research applications . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is used in the formulation of sunscreens and other skincare products due to its UV-absorbing properties .

Comparison with Similar Compounds

Table 1: Structural and Substituent Analysis

Compound Name (CAS) Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound (88936-19-0) 4-(ethylamino)-2-hydroxy-5-methylbenzoyl Not provided Balanced hydrophilic (ethylamino, hydroxy) and hydrophobic (methyl) groups
Crisdesalazine () 4-(trifluoromethyl)phenethylamino, 2-hydroxy Not provided Trifluoromethyl group enhances lipophilicity and metabolic stability
Lavendustin C () 2,5-dihydroxybenzylamino Not provided Dihydroxyphenyl moiety may confer antioxidant or kinase inhibitory activity
2-(Ethylamino)-5-sulfobenzoic acid (119-22-2) 2-ethylamino, 5-sulfo 245.25 Sulfonate group increases solubility and acidity
Leukadherin-1 () Thiazolidinone ring, benzyl group Not provided Chelating properties for metals or receptor binding due to thiazolidinone

Physicochemical Properties

  • Solubility: The target compound’s hydroxy and ethylamino groups likely enhance water solubility compared to Crisdesalazine (), which contains a lipophilic trifluoromethyl group. However, it is less soluble than sulfonated analogs like 2-(ethylamino)-5-sulfobenzoic acid () .
  • Acidity : The hydroxy group at the 2-position increases acidity, but the absence of a sulfonate group (cf. ) results in weaker acidity compared to sulfobenzoic acids.

Key Research Findings

Bioactivity Potential: The ethylamino and hydroxy groups align with motifs seen in bioactive molecules (e.g., Lavendustin C’s kinase inhibition), suggesting possible enzyme-targeting applications .

Solubility Limitations : Compared to sulfonated derivatives (e.g., ), the target compound may require formulation optimization for bioavailability .

Biological Activity

Benzoic acid derivatives have garnered significant attention due to their diverse biological activities. The compound Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- (CAS Number: 14440033) is a notable example, exhibiting various pharmacological properties. This article details its biological activity, supported by relevant data tables and research findings.

  • Molecular Formula : C17H17NO4
  • Molecular Weight : 299.32 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 137-139 °C
  • Boiling Point : 457.1 °C

Research indicates that benzoic acid derivatives can influence several biological pathways:

  • Protein Degradation Systems : Studies have shown that certain benzoic acid derivatives enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). This is particularly relevant in cellular contexts where protein homeostasis is disrupted, such as in aging cells .
  • Enzyme Activation : Specific compounds within this class have been found to activate cathepsins B and L, which are crucial for protein degradation and cellular turnover. For instance, one study reported a significant activation of these enzymes, suggesting therapeutic potential in age-related diseases .
  • Antioxidant Activity : The antioxidant properties of benzoic acid derivatives have been documented, contributing to their protective effects against oxidative stress .

Biological Activities

The biological activities of Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]- can be summarized as follows:

Activity TypeDescription
Antimicrobial Exhibits activity against various pathogens, including bacteria and fungi.
Antiproliferative Inhibits cell growth in certain cancer cell lines, demonstrating potential as an anticancer agent.
Analgesic Effects Demonstrates pain-relieving properties in preclinical models .
Anti-inflammatory Reduces inflammation in models of acute and chronic inflammatory conditions.

Case Studies and Research Findings

  • Antimicrobial Potential : A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with longer alkyl chains exhibited enhanced antimicrobial activity due to increased lipophilicity, allowing better penetration through microbial cell walls .
  • Analgesic Activity : In an investigation of analgesic properties, benzoic acid derivatives demonstrated significant anti-nociceptive effects in animal models. The compound showed superior activity compared to traditional analgesics, suggesting its potential for pain management .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of benzoic acid derivatives to various biological targets, including cyclooxygenase enzymes (COX). These studies indicate that modifications to the benzoic acid structure can enhance selectivity and efficacy against specific targets .

Q & A

Q. What laboratory methods are recommended for synthesizing Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. For the benzoic acid core, oxidation of benzyl chloride derivatives using alkaline KMnO₄ under controlled conditions is a common approach . For the substituted benzoyl moiety, coupling reactions (e.g., amidation or esterification) with ethylamino and hydroxy groups require pH-sensitive catalysis. Post-synthesis, acidification with SO₂ gas may be used to isolate the final product. Purification via recrystallization or column chromatography is critical to remove unreacted intermediates.

Q. How can researchers ensure the purity of this compound for pharmacological studies?

  • Methodological Answer : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. For example, GC methods using polar stationary phases (e.g., DB-WAX) can resolve impurities in derivatives of benzoic acid . Calibration with certified reference standards and validation of retention times against synthetic intermediates are essential. Additionally, mass spectrometry (MS) coupled with HPLC provides molecular weight confirmation .

Q. What spectroscopic techniques are suitable for structural characterization?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify substituents like the ethylamino group (δ ~2.5–3.5 ppm) and hydroxy protons (δ ~9–10 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns in the aromatic region .
  • IR : Stretching frequencies for the carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) groups confirm functional groups.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can contradictions in pharmacological activity data for this compound be addressed?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity profiles. Standardize protocols using:
  • Dose-response curves across multiple cell lines (e.g., cancer vs. normal cells).
  • Metabolic stability assays : Incubate the compound with liver microsomes (e.g., rat or human) to assess degradation pathways .
  • SAR studies : Synthesize analogs (e.g., modifying the ethylamino or hydroxy groups) and compare activity. Patent data on similar benzoic acid derivatives (e.g., spirocyclic analogs) suggest that substituent positioning impacts target binding .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor degradation products via LC-MS. For example, hydrolysis of the benzoyl group may occur under alkaline conditions .
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Lyophilization or formulation with excipients (e.g., cyclodextrins) can enhance shelf life .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) to purified proteins.
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding poses in silico, guided by X-ray structures of homologous targets .
  • Fluorescence Polarization : Competitive assays with fluorescent ligands quantify displacement efficiency.

Data Analysis and Validation

Q. What statistical approaches resolve variability in bioassay results?

  • Methodological Answer :
  • ANOVA : Compare means across experimental replicates to identify outliers.
  • Principal Component Analysis (PCA) : Reduce dimensionality in multi-parametric datasets (e.g., IC50, solubility, logP).
  • Bayesian Modeling : Predict dose-response relationships when sample sizes are limited.

Q. How should conflicting crystallographic and spectroscopic data be reconciled?

  • Methodological Answer : Cross-validate results using complementary techniques:
  • Solid-state vs. solution-state NMR : Compare crystal packing effects with dynamic solution structures.
  • Powder XRD : Confirm phase purity if single crystals are unavailable .
  • Computational Chemistry : Density Functional Theory (DFT) simulations predict vibrational spectra and compare with experimental IR/Raman data.

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